molecular formula C18H30O2 B163467 beta-Eleostearic acid CAS No. 544-73-0

beta-Eleostearic acid

Cat. No.: B163467
CAS No.: 544-73-0
M. Wt: 278.4 g/mol
InChI Key: CUXYLFPMQMFGPL-SUTYWZMXSA-N
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Biochemical Analysis

Biochemical Properties

Beta-Eleostearic acid plays a significant role in biochemical reactions, particularly in the biosynthesis of conjugated fatty acids. It interacts with enzymes such as Δ12 oleate desaturase (FAD2) and a divergent FAD2 enzyme (FADX). FAD2 converts oleic acid into linoleic acid, while FADX further converts linoleic acid into this compound . These interactions are crucial for the production of conjugated fatty acids, which have specialized uses in nutraceutical and industrial applications.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in fatty acid metabolism and inflammatory responses. Additionally, it impacts cell signaling pathways by interacting with specific receptors and enzymes, thereby influencing cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes, such as FADX, which catalyzes the desaturation of fatty acids. This binding interaction leads to the production of conjugated fatty acids with unique properties. Furthermore, this compound can inhibit or activate certain enzymes, thereby modulating various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical properties and effects on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory properties. At high doses, it may cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed in studies, indicating that the dosage of this compound is a critical factor in determining its overall impact .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the biosynthesis of conjugated fatty acids. It interacts with enzymes such as FAD2 and FADX, which play key roles in the desaturation and conjugation of fatty acids. These interactions influence metabolic flux and metabolite levels, contributing to the unique properties of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments. The transport and distribution of this compound are essential for its biological activity and overall effects on cellular function .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity and function. Targeting signals and post-translational modifications direct this compound to particular organelles, such as the endoplasmic reticulum. This subcellular localization is crucial for its role in biochemical reactions and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Beta-Eleostearic acid can be synthesized through the saponification of tung oil. The process involves boiling tung oil with a 10% solution of potassium hydroxide in alcohol under reflux for one hour. The liberated acids are then crystallized from ethanolic solution at -20°C .

Industrial Production Methods: : The industrial production of this compound typically involves the extraction and purification from natural sources like tung oil. The process includes saponification, followed by crystallization and purification steps to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: : Beta-Eleostearic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products

    Oxidation: Produces epoxides and other oxygenated derivatives.

    Reduction: Yields saturated fatty acids.

    Substitution: Forms halogenated fatty acids.

Scientific Research Applications

Beta-Eleostearic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : this compound is unique due to its specific trans configuration, which imparts distinct chemical and biological properties compared to its cis isomers and other unsaturated fatty acids .

Properties

IUPAC Name

(9E,11E,13E)-octadeca-9,11,13-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-10H,2-4,11-17H2,1H3,(H,19,20)/b6-5+,8-7+,10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXYLFPMQMFGPL-SUTYWZMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC=CC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C=C/C=C/CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901016803
Record name Beta-Eleostearic acid
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Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544-73-0, 13296-76-9
Record name β-Eleostearic acid
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Record name beta-Eleostearic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eleostearic acid
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Record name 544-73-0
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Record name Beta-Eleostearic acid
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Record name (9E,11E,13E)-9,11,13-octadecatrienoic acid
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Record name .BETA.-ELEOSTEARIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is beta-eleostearic acid and where is it found?

A1: this compound (9t,11t,13t-18:3) is a conjugated trienoic fatty acid primarily found in tung oil, which is extracted from the seeds of the tung tree (Vernicia fordii). [, ]

Q2: How does this compound differ from alpha-eleostearic acid?

A2: Both are isomers of eleostearic acid, differing in the configuration of their double bonds. Alpha-eleostearic acid (9c,11t,13t-18:3) has a cis configuration at the 9th carbon, while this compound has an all-trans configuration (9t,11t,13t-18:3). [, ] This difference in configuration significantly impacts their biological activity and chemical reactivity.

Q3: What biological activities have been reported for this compound?

A3: Research indicates that this compound exhibits potent growth inhibitory and apoptosis-inducing effects on human colon cancer cells (Caco-2). [] Furthermore, it has been found to induce apoptosis in T24 human bladder cancer cells via a reactive oxygen species (ROS)-mediated pathway. []

Q4: How does the activity of this compound compare to alpha-eleostearic acid?

A4: Studies demonstrate that this compound, with its all-trans configuration, exerts stronger growth inhibition and apoptosis induction in Caco-2 cells compared to alpha-eleostearic acid, which possesses a cis configuration. [] This highlights the importance of the all-trans conjugated double bond system for its biological activity.

Q5: Does this compound induce apoptosis differently than alpha-eleostearic acid?

A5: Yes, research suggests that this compound may utilize different signaling pathways for its cytotoxic effects compared to alpha-eleostearic acid. [] For instance, this compound demonstrates a greater downregulation of the anti-apoptotic protein bcl-2 and upregulation of the pro-apoptotic protein bax at the mRNA level compared to alpha-eleostearic acid. []

Q6: Does alpha-tocopherol affect the activity of this compound?

A6: Interestingly, while alpha-tocopherol can counteract the cytotoxic effects of alpha-eleostearic acid, it only partially counteracts the effects of this compound. [] This further supports the notion that these isomers utilize different mechanisms of action.

Q7: What methods are recommended for accurate analysis of this compound?

A8: Studies suggest that for methylester preparation of conjugated fatty acids, including this compound, the use of sodium methoxide/methanol or tetramethylguanidine/methanol effectively prevents artificial isomerization and byproduct formation. [] Additionally, for free fatty acid analysis, the boron trifluoride/methanol method, with controlled reaction time and temperature, minimizes isomerization and artifact generation. []

Q8: Are there any studies on the physicochemical properties of this compound?

A9: Yes, research has explored the physicochemical properties of both alpha and beta-eleostearic acids, including their molar refractivity and parachor. [] These studies provide insights into the relationship between their structure and physical characteristics.

Q9: Has the reaction of this compound with other compounds been investigated?

A10: Yes, several studies have examined the reactivity of this compound. This includes its oxidation with organic peracids, [] its reaction with methyl vinyl ketone, [] and the formation of molecular compounds with 2-aminopyridine. [] These investigations contribute to understanding its chemical behavior and potential applications.

Q10: What is known about the crystal structure of this compound?

A11: X-ray diffraction studies have been conducted on molecular compounds of this compound with 2-aminopyridine. [] This research provides valuable information about its molecular packing and interactions in the solid state.

Q11: Have any studies been conducted on the thermal behavior of this compound?

A12: Yes, binary freezing-point diagrams have been constructed for mixtures of alpha and beta-eleostearic acids, as well as with acetamide. [] This research offers insights into their phase behavior and potential for use in mixtures.

Q12: What are the implications of the conjugated triene system in this compound?

A13: The conjugated triene system renders this compound highly susceptible to atmospheric oxidation. [] This characteristic necessitates careful handling and storage to prevent degradation.

Q13: What is dienometry and how is it relevant to this compound?

A14: Dienometry is an analytical technique used to determine the amount of conjugated double bonds in a substance. [] It has been employed to study compounds like this compound, which contains a conjugated triene system. []

Q14: How is the total unsaturation of oils containing this compound determined?

A15: Catalytic hydrogenation is a widely used method to determine the total unsaturation of oils. [] This technique has been applied to analyze oils like tung oil, which is a rich source of this compound. []

Q15: What is known about the isomerization of this compound?

A16: Research has explored the isomerization of polyunsaturated fatty acids, including this compound, using potassium tertiary butoxide as a catalyst. [] This type of investigation helps understand the factors influencing the stability and transformation of these fatty acids.

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